5-(3-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(3-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both pyrazine and dithiolethione moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyrazine-2-carboxylic acid with Lawesson’s reagent, which facilitates the formation of the dithiolethione ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolethione moiety to dithiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-(3-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets. The dithiolethione moiety can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Compounds like pyrazinamide and tetramethylpyrazine share the pyrazine ring structure.
Dithiolethione Derivatives: Compounds such as oltipraz and anethole dithiolethione contain the dithiolethione moiety.
Uniqueness
5-(3-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione is unique due to the combination of the pyrazine and dithiolethione moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62124-72-5 |
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Molecular Formula |
C8H6N2S3 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
5-(3-methylpyrazin-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H6N2S3/c1-5-8(10-3-2-9-5)6-4-7(11)13-12-6/h2-4H,1H3 |
InChI Key |
UBWDCKBOMUWWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=S)SS2 |
Origin of Product |
United States |
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